molecular formula C38H66N14O10S2 B14198264 H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH CAS No. 872617-69-1

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH

Cat. No.: B14198264
CAS No.: 872617-69-1
M. Wt: 943.2 g/mol
InChI Key: YZTBANKSQKKDBS-PJYAFMLMSA-N
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Description

The compound H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is a peptide composed of eight amino acids: cysteine, leucine, serine, proline, arginine, lysine, histidine, and cysteine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.

Major Products

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, leading to downstream signaling events. The cysteine residues can form disulfide bonds, which may stabilize the peptide’s structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can be compared to other peptides with similar sequences or functions:

The uniqueness of This compound lies in its specific sequence and the presence of two cysteine residues, which can form disulfide bonds, potentially influencing its stability and function.

Properties

CAS No.

872617-69-1

Molecular Formula

C38H66N14O10S2

Molecular Weight

943.2 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

YZTBANKSQKKDBS-PJYAFMLMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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